4-Phenylazophenol
Description
Overview of 4-Phenylazophenol as a Chemical Compound
This compound, also known as 4-hydroxyazobenzene or Solvent Yellow 7, is an organic compound belonging to the azobenzene (B91143) family. biosynth.com Its structure features a phenol (B47542) group linked to a benzene (B151609) ring through an azo bridge (-N=N-). ontosight.ai This seemingly simple molecule, with the chemical formula C₁₂H₁₀N₂O, exists as a yellow to brown crystalline powder and is soluble in various organic solvents like acetone (B3395972), ethanol (B145695), and benzene, but insoluble in water. chemicalbook.comthermofisher.kr
The presence of the azo linkage and the phenolic hydroxyl group gives rise to some of its most notable chemical characteristics, including its photochromic and pH-responsive properties. The compound can exist in two tautomeric forms: the azo-phenol form and the quinone-hydrazone form. mdpi.com The equilibrium between these two forms is influenced by factors such as the solvent and the presence of electron-withdrawing or electron-donating substituents on the phenyl ring. mdpi.com For this compound itself, the azo form is predominant.
The synthesis of this compound is commonly achieved through a diazotization reaction of aniline (B41778), followed by a coupling reaction with phenol. chemicalbook.comchemicalbook.com This process is a classic example of an azo coupling reaction, a fundamental process in the synthesis of a vast array of dyes.
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1689-82-3 | biosynth.comchemicalbook.comthermofisher.krchemimpex.comscbt.comavantorsciences.com |
| Molecular Formula | C₁₂H₁₀N₂O | biosynth.comthermofisher.krchemicalbook.comchemimpex.comscbt.comavantorsciences.com |
| Molecular Weight | 198.22 g/mol | biosynth.comchemicalbook.comchemimpex.comscbt.com |
| Appearance | Yellow-brown to brown powder | chemicalbook.comchemimpex.comavantorsciences.com |
| Melting Point | 150-157 °C | biosynth.comchemicalbook.comthermofisher.kr |
| Solubility | Soluble in acetone, ethanol, benzene; Insoluble in water | chemicalbook.comthermofisher.kr |
| UV-Vis Absorbance Peak (trans isomer) | ~346-347 nm | indexcopernicus.com |
Significance of this compound in Chemical Research
The significance of this compound in chemical research is multifaceted, stemming from its unique structural features and reactivity. It serves as a foundational model compound for studying the behavior of more complex azo dyes and photoswitchable molecules. Its importance extends across several domains of chemistry:
Dyes and Pigments: As a simple azo dye, this compound is a key intermediate in the synthesis of a wide range of other azo dyes. chemimpex.com These dyes find extensive applications in industries such as textiles, printing inks, and plastics due to their vibrant colors and stability. chemimpex.com It is also used directly to color materials like varnishes, greases, and resins. chemicalbook.comthermofisher.kr
Photochromism and Materials Science: The ability of the azobenzene moiety to undergo reversible trans-cis isomerization upon exposure to light makes this compound a subject of interest in materials science. indexcopernicus.com This photochromic behavior is harnessed in the development of photoswitchable components in polymer nanocomposites and other light-responsive materials. Research has explored the enzymatic polymerization of this compound to create photoactive polymers with a high dye content. researchgate.netacs.org
Analytical Chemistry: In analytical chemistry, this compound can be employed as a reagent for the detection and quantification of metal ions. chemimpex.com Its colorimetric response to changes in its chemical environment, such as pH, also makes it useful as a pH indicator. chemimpex.com
Tautomerism Studies: The azo-phenol to quinone-hydrazone tautomerism of this compound and its derivatives is a subject of ongoing academic study. mdpi.comsci-hub.seresearchgate.net Understanding the factors that influence this equilibrium is crucial for predicting the color, stability, and reactivity of azo compounds.
Biochemical and Environmental Research: this compound has been utilized as a model substrate in studies of enzymatic oxidation and mineralization by microorganisms. sigmaaldrich.com This research is relevant to understanding the environmental fate and bioremediation of azo dyes, which can be pollutants. chemicalbook.com
Historical Context and Evolution of Research on this compound
The study of azo compounds dates back to the 19th century with the discovery of the diazotization reaction by Peter Griess. This discovery laid the groundwork for the synthesis of a vast number of azo dyes, including this compound. Early research was primarily focused on the synthesis and application of these compounds as colorants for various materials.
Over time, the focus of research on this compound has evolved significantly. While its role as a dye and dye intermediate remains important, the latter half of the 20th century and the 21st century have seen a surge of interest in its more nuanced chemical properties. The discovery of the photoisomerization of azobenzene opened up new avenues of research into photochromic materials. Scientists began to investigate how the reversible trans-cis isomerization of the azo group in compounds like this compound could be used to create "smart" materials that respond to light.
More recently, research has delved into the supramolecular chemistry of this compound and its derivatives. This includes their use as ligands in the formation of metal complexes and their incorporation into larger, more complex structures like azocalixarenes, which can act as chromoionophores for sensing cations. mdpi.com The enzymatic polymerization of this compound represents a modern approach to creating novel photoactive polymers with potential applications in biodegradable plastics and other environmentally friendly materials. Furthermore, studies have explored the synthesis of this compound from natural sources like anthocyanins, highlighting a move towards more sustainable chemical synthesis. researchgate.netjournalcsij.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyldiazenylphenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYOBVMPDRKTNR-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022160, DTXSID70942923 | |
| Record name | 4-Hydroxyazobenzene | |
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| Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |
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Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange solid; [HSDB] Deep yellow powder; [MSDSonline] | |
| Record name | 4-Hydroxyazobenzene | |
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Boiling Point |
220-230 °C @ 20 MM HG SLIGHT DECOMP | |
| Record name | 4-HYDROXYAZOBENZENE | |
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Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4), INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW), Soluble in acetone, ethanol, benzene and ether, In water, 90 mg/l @ 20 °C | |
| Record name | SID49674231 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 4-HYDROXYAZOBENZENE | |
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Vapor Pressure |
0.00000023 [mmHg], 2.31X10-7 mm Hg @ 25 °C | |
| Record name | 4-Hydroxyazobenzene | |
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| Record name | 4-HYDROXYAZOBENZENE | |
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Color/Form |
YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC | |
CAS No. |
1689-82-3, 20714-70-9 | |
| Record name | 4-Hydroxyazobenzene | |
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| Record name | 4-Hydroxyazobenzene | |
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| Record name | (E)-4-Phenylazophenol | |
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| Record name | 4-HYDROXYAZOBENZENE | |
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| Record name | Phenol, 4-(2-phenyldiazenyl)- | |
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| Record name | 4-Hydroxyazobenzene | |
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| Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |
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| Record name | 4-hydroxyazobenzene | |
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| Record name | SOLVENT YELLOW 7 | |
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| Record name | 4-HYDROXYAZOBENZENE | |
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Melting Point |
155-157 °C | |
| Record name | 4-HYDROXYAZOBENZENE | |
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Ii. Synthetic Methodologies and Chemical Synthesis of 4 Phenylazophenol
Azo Coupling Reactions for 4-Phenylazophenol Synthesis
Azo coupling is a widely employed method for the synthesis of azo compounds, characterized by the reaction of a diazonium salt with an activated aromatic compound.
The synthesis of this compound via azo coupling is a two-step process that begins with the diazotization of aniline (B41778). chemicalbook.comchemicalbook.com In this initial step, aniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at cold temperatures (0–5°C). This reaction converts the primary aromatic amine group of aniline into a diazonium salt, specifically benzenediazonium (B1195382) chloride.
The resulting diazonium salt is then coupled with phenol (B47542) in an alkaline medium. The phenoxide ion, formed by the deprotonation of phenol in the basic solution, acts as a potent nucleophile. It attacks the terminal nitrogen of the diazonium salt, leading to the formation of the azo compound, this compound.
To ensure a high yield and purity of this compound, careful control of the reaction conditions is paramount. Key parameters include:
Temperature: The diazotization step must be carried out at low temperatures (0–5°C) to prevent the decomposition of the unstable diazonium salt.
pH: The coupling reaction is typically performed in an alkaline medium (pH > 10) to facilitate the formation of the more reactive phenoxide ion and favor the formation of the para-substituted product. However, one documented method describes adjusting the pH from 9 down to 3 with oxalic acid to facilitate the reaction. chemicalbook.com
Purification: Recrystallization from solvents like ethanol (B145695) or methanol (B129727) is a common method for purifying the crude product.
One specific example of an optimized procedure involves dissolving aniline in a 10% sulfuric acid solution, cooling it to 9°C, and then adding a solution of potassium bisulfite. The reaction temperature is maintained at 8°C. The subsequent coupling with phenol is carried out in a potassium carbonate solution, initially at a pH of 9, which is then lowered to 3 with oxalic acid. This method has been reported to achieve a yield of 97%. chemicalbook.com
| Parameter | Condition | Purpose |
| Diazotization Temperature | 0–5°C | Stabilizes the diazonium salt |
| Coupling pH | >10 (alkaline) | Promotes phenoxide ion formation |
| Purification Method | Recrystallization | Removes impurities |
Diazotization of Aniline and Coupling with Phenol
Alternative Synthetic Routes to this compound
While azo coupling is the most prevalent method, other reactions can also be employed to synthesize this compound.
The Mills reaction offers an alternative pathway by reacting aromatic nitroso compounds with anilines. tandfonline.com In the context of this compound synthesis, this would involve the condensation of nitrosobenzene (B162901) with p-aminophenol. This reaction provides a different strategic approach to forming the azo linkage.
The Wallach reaction involves the rearrangement of azoxybenzenes to p-hydroxyazo derivatives in the presence of a strong acid, such as sulfuric acid. tandfonline.com To synthesize this compound, azoxybenzene (B3421426) would be treated with a strong acid, causing an intramolecular rearrangement to yield the desired product. oup.com However, studies have shown that the reaction of 4-alkylazoxybenzenes can sometimes lead to "abnormal" Wallach rearrangements, where the hydroxyl group is introduced at a different position on the aromatic ring. oup.com
Mills Reaction: Aromatic Nitroso Derivatives and Anilines
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. For this compound, some green chemistry approaches have been explored:
Enzymatic Synthesis of Poly(this compound) using Horseradish Peroxidase (HRP)
A notable synthetic route for creating novel photoactive polymers is the enzymatic polymerization of this compound using horseradish peroxidase (HRP). acs.orgresearchgate.netacs.org This method is recognized for being an environmentally milder alternative to traditional chemical polymerization. researchgate.net The process employs HRP as a catalyst and hydrogen peroxide (H₂O₂) as an oxidizing agent to initiate the polymerization of the this compound monomer. acs.orgresearchgate.net
The reaction is typically carried out at room temperature in a mixed solvent system. acs.org A mixture of 50% acetone (B3395972) and 50% aqueous buffer has been found to be an effective reaction medium. acs.org To prevent the inhibition of the HRP enzyme by an excess of H₂O₂, a diluted stoichiometric amount of hydrogen peroxide is added incrementally to the reaction mixture over a period of several hours. acs.org
Spectroscopic analysis using FTIR, FT-Raman, and NMR (¹H, ¹³C) reveals that the polymerization or coupling reaction primarily occurs at the ortho and meta positions of the phenol ring of the monomer. acs.orgresearchgate.net This results in the formation of a branched polyphenylene backbone structure with pendant azo functionalities on each repeating unit of the macromolecule. acs.orgresearchgate.netacs.org The enzymatically synthesized poly(this compound) possesses a very high dye content (nearly 100%), is soluble in most polar organic solvents, and can be used to form good optical quality thin films. acs.orgresearchgate.net These polymers are considered a new type of glassy "macromolecular dye" and exhibit interesting photoactive properties, such as reversible trans-cis photoisomerization. acs.orgacs.org
Table 1: Research Findings on HRP-Catalyzed Polymerization of this compound and Related Phenols
| Parameter | Condition/Finding | Reference |
|---|---|---|
| Enzyme | Horseradish Peroxidase (HRP) | acs.orgresearchgate.netacs.org |
| Monomer | This compound | acs.orgresearchgate.netacs.org |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | acs.orgresearchgate.net |
| Reaction Medium | Mixture of 50% acetone and 50% 0.01 M sodium phosphate (B84403) buffer | acs.org |
| Reaction Temperature | Room Temperature | acs.org |
| Resulting Polymer Structure | Branched polyphenylene backbone with pendant azo groups | acs.orgresearchgate.net |
| Polymer Properties | High dye content (~100%), soluble in polar organic solvents, photoactive | acs.orgresearchgate.net |
| Optimum pH (for related phenols) | pH 6.0 has been shown to be optimal in some HRP-catalyzed polymerizations | researchgate.net |
Utilization of Natural Sources for Phenol Precursors (e.g., Anthocyanins)
An innovative and green approach to synthesizing this compound involves using phenols derived from natural sources, such as anthocyanins. researchgate.net Anthocyanins are water-soluble pigments found in many plants, including the flowers of Delonix regia and Hibiscus sabdariffa. researchgate.netwikipedia.org These naturally occurring compounds can serve as a viable alternative to synthetically produced phenol in the synthesis of azo dyes. researchgate.net
The biosynthesis of phenolic compounds in plants occurs via the shikimic acid and phenylpropanoid pathways, where the amino acid L-phenylalanine is a key precursor. mdpi.commdpi.com This natural production of phenols makes them available for extraction and subsequent chemical modification. wikipedia.orgnih.gov
In one reported synthesis, anthocyanins were extracted from the flowers of Delonix regia and Hibiscus sabdariffa. researchgate.net These extracted natural pigments were then coupled with diazotized aniline. researchgate.net Spectroscopic analysis of the resulting product confirmed its identity as this compound. researchgate.net This method demonstrates the potential of utilizing renewable biomass as a direct precursor for the synthesis of valuable chemical compounds. researchgate.net
Table 2: Synthesis of this compound from Natural Precursors
| Step | Description | Reference |
|---|---|---|
| Phenol Source | Anthocyanins extracted from Delonix regia and Hibiscus sabdariffa flowers. | researchgate.net |
| Reaction | Coupling of the extracted anthocyanins (acting as the phenol source) with diazotized aniline. | researchgate.net |
| Product | The resulting product was identified through spectroscopic analysis as this compound. | researchgate.net |
| Significance | Provides a viable and green alternative use for anthocyanins as a direct precursor for dye synthesis. | researchgate.net |
Purification Techniques for this compound
After synthesis, purification of this compound is crucial to ensure high purity for experimental use and other applications. The primary and most rigorously cited method for purifying this compound is recrystallization. chemicalbook.com
Recrystallization Methods
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, which typically appears as a yellow or brown crystalline solid, several solvents have been effectively used for this purpose. chemicalbook.com The crude product is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the purified this compound crystallizes out, leaving impurities behind in the solution. rsc.org The choice of solvent is critical for achieving high recovery and purity. The final purified product can then be washed and dried. farmaciajournal.comrsc.org
Table 3: Solvents Used for the Recrystallization of this compound
| Solvent | Notes | Reference |
|---|---|---|
| Ethanol | A commonly used solvent, often as 95% ethanol. chemicalbook.com The crude product is recrystallized three times from ethanol in some procedures. rsc.org | chemicalbook.comrsc.org |
| Methanol | Mentioned as a suitable solvent for rigorous purification. | |
| Benzene (B151609) | Listed as a crystallization solvent. chemicalbook.comfarmaciajournal.com | chemicalbook.comfarmaciajournal.com |
| Toluene | Used to recrystallize the final product. farmaciajournal.comgoogle.com | farmaciajournal.comgoogle.com |
| Chloroform (B151607) (CHCl₃) | The crude product was purified by recrystallization from CHCl₃. | rsc.org |
| Aqueous Acetic Acid | Used for recrystallization of a substituted derivative, 2,3,5,6-tetrachloro-4-phenylazophenol. | vanderbilt.edu |
Iii. Chemical Reactivity and Transformation Mechanisms of 4 Phenylazophenol
Oxidation Reactions of 4-Phenylazophenol
The oxidation of this compound can lead to the formation of various products, with quinone derivatives being of significant interest. This transformation is influenced by the type of oxidizing agent used and the reaction conditions.
Oxidation of this compound can yield quinone derivatives. Studies have shown that under certain oxidative conditions, the phenolic ring of the molecule is susceptible to attack, leading to the formation of benzoquinones. For instance, the oxidation of similar phenolic azo dyes has been shown to produce compounds like 4-methyl-1,2-benzoquinone. ohsu.edu This process often involves a two-electron oxidation of the phenolic ring, which results in an azo-bearing carbonium ion that can then be converted to the quinone. ohsu.edu In some cases, heat-induced oxidation during analytical procedures like electrospray ionization mass spectrometry has been observed to generate 1,2-quinone ions from related phenoxyphenol derivatives. nih.gov
Common oxidizing agents employed for the transformation of this compound include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).
Potassium Permanganate (KMnO4): This strong oxidizing agent is widely used in organic synthesis. wikipedia.org Its reactivity can be controlled by the solvent system. asianpubs.org In aqueous solutions, it is a powerful oxidant capable of cleaving double bonds and oxidizing a variety of functional groups. wikipedia.orgnitrkl.ac.in For instance, it can oxidize aldehydes to carboxylic acids and alkenes to carboxylic acids under acidic conditions. wikipedia.org The oxidation process with permanganate can be complex, involving intermediate manganese species in different oxidation states. nitrkl.ac.in It has been utilized in the treatment of various organic pollutants. clu-in.org
Chromium Trioxide (CrO3): Also a potent oxidizing agent, chromium trioxide is often used in the form of the Jones reagent (a solution of CrO3 in aqueous sulfuric acid and acetone). organic-chemistry.orgcommonorganicchemistry.com It is known to convert primary alcohols to carboxylic acids and secondary alcohols to ketones. sciencemadness.org While highly effective, chromium(VI) compounds are toxic and require careful handling. organic-chemistry.orgcommonorganicchemistry.comwikipedia.org In some procedures, CrO3 is used catalytically with a co-oxidant like periodic acid for the oxidation of benzylic alcohols. organic-chemistry.org
The choice of oxidizing agent and reaction conditions is crucial in directing the oxidation of this compound towards the desired quinone derivatives and minimizing side reactions.
Formation of Quinone Derivatives
Reduction Reactions of this compound
The reduction of this compound typically involves the cleavage of the azo bond (-N=N-), leading to the formation of aniline (B41778) derivatives. This transformation is a key reaction for this class of compounds.
The reduction of the azo linkage in this compound yields aniline and p-aminophenol. unlp.edu.ar This reductive cleavage is a common metabolic pathway for azo dyes and can also be achieved through chemical means. nih.gov Studies involving the degradation of this compound with zero-valent iron have confirmed the formation of amines as a primary reductive pathway. unlp.edu.ar A general method for producing 4-aminophenol (B1666318) derivatives involves the reduction of phenylazophenol compounds. google.com
Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent for the transformation of this compound.
Sodium Borohydride (NaBH4): As a versatile and selective reducing agent, NaBH4 is widely used in organic synthesis. ecochem.com.cowikipedia.org It is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com While it does not typically reduce esters, amides, or carboxylic acids under standard conditions, its reactivity can be modified with additives. wikipedia.orgmasterorganicchemistry.com In the context of this compound, NaBH4 can be used to synthesize nanoparticles for the compound's degradation, where the reduction to amines is a key mechanism. unlp.edu.ar The fundamental reduction mechanism involves the nucleophilic attack of a hydride ion on the substrate. moriroku.co.jp
The following table summarizes the key reactants and products in the reduction of this compound.
| Reactant | Reducing Agent | Key Products |
| This compound | Sodium Borohydride (NaBH4) | Aniline, p-Aminophenol |
| This compound | Zero-Valent Iron (ZVI) | Aniline, p-Aminophenol |
Formation of Aniline Derivatives
Substitution Reactions of this compound
Beyond oxidation and reduction, this compound can undergo substitution reactions, such as halogenation and nitration. These reactions typically occur on the aromatic rings of the molecule. For instance, an esterification reaction can occur at the hydroxyl group, as demonstrated by the synthesis of 2-bromo-2-methylpropionic acid-4-phenylazophenol ester from this compound and 2-bromo-2-methylpropionyl bromide. rsc.org Another example is the substitution reaction between this compound and propargyl bromide to form 4-propyneoxy-azobenzene. rsc.org The synthesis of various azoderivatives often involves the condensation of 4-(phenylazo)phenols with other molecules through substitution mechanisms. farmaciajournal.com
Halogenation Mechanisms
The halogenation of this compound proceeds via an electrophilic aromatic substitution mechanism. This reaction is characteristic of activated aromatic rings, such as the phenol (B47542) moiety in this compound. The hydroxyl group (-OH) is a strong activating group and an ortho-, para-director. Since the para position is already occupied by the phenylazo group, electrophilic substitution, including halogenation, is directed to the ortho positions relative to the hydroxyl group.
The general mechanism for the halogenation (e.g., bromination) of this compound can be outlined as follows:
Generation of the Electrophile: In the presence of a Lewis acid catalyst (e.g., FeBr₃), bromine (Br₂) is polarized to generate a potent electrophile, the bromonium ion (Br⁺).
Electrophilic Attack: The electron-rich phenol ring of this compound attacks the bromonium ion. The attack occurs at the ortho position to the hydroxyl group due to its strong activating and directing effect. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine atom. This step restores the aromaticity of the ring, yielding the halogenated product, 2-bromo-4-phenylazophenol.
Commonly used reagents for halogenation include elemental halogens like chlorine (Cl₂) and bromine (Br₂) with or without a Lewis acid catalyst. The reaction conditions are typically mild due to the high reactivity of the phenol ring.
Nitration Mechanisms
Similar to halogenation, the nitration of this compound is an electrophilic aromatic substitution reaction. The nitrating agent is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
The mechanism involves the following steps:
Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack: The nitronium ion is attacked by the electron-rich phenol ring of this compound. Consistent with the directing effect of the hydroxyl group, the attack occurs at the ortho position. This leads to the formation of a resonance-stabilized arenium ion.
Deprotonation: A base, typically the bisulfate ion (HSO₄⁻), abstracts a proton from the ortho position to restore the aromaticity of the ring, resulting in the formation of 2-nitro-4-phenylazophenol.
The reaction is generally carried out at low temperatures to prevent over-nitration and side reactions. The presence of the activating hydroxyl group makes the reaction proceed readily.
Photoisomerization and Tautomerism of this compound
Trans-Cis Isomerization upon Light Exposure
This compound, like other azobenzene (B91143) derivatives, exhibits photoisomerization, a process where the molecule undergoes a reversible structural change upon exposure to light. nih.gov The molecule can exist in two isomeric forms: the thermodynamically more stable trans isomer and the less stable cis isomer.
Upon irradiation with ultraviolet (UV) light, typically in the range of its π-π* transition, the trans-4-phenylazophenol isomerizes to the cis form. nih.gov This process involves the rotation around the N=N double bond. The reverse reaction, from the cis to the trans isomer, can be induced by irradiation with visible light corresponding to the n-π* transition or can occur thermally in the dark.
The kinetics of the thermal cis-to-trans isomerization can be significantly influenced by the solvent. In polar protic solvents like ethanol (B145695), the relaxation time for this process is considerably faster compared to non-polar aprotic solvents like toluene. beilstein-journals.org For instance, the relaxation time for 4-hydroxyazobenzene in ethanol at room temperature is in the order of milliseconds, whereas in toluene, it can be on the order of minutes. beilstein-journals.org This acceleration in polar solvents is attributed to the hydrogen-bonding interactions that facilitate the isomerization pathway. nih.govacs.org
The photoisomerization properties of this compound are fundamental to its application in photopharmacology and materials science.
Azo-Phenol and Quinone-Hydrazone Tautomeric Equilibria
This compound can exist in a tautomeric equilibrium between the azo-phenol form and the quinone-hydrazone form. mdpi.comresearchgate.net This equilibrium is a type of proton transfer tautomerism where a proton moves from the hydroxyl group to one of the nitrogen atoms of the azo group, resulting in the formation of a quinone-hydrazone structure.
The position of this equilibrium is influenced by several factors:
Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Hydrogen-bond acceptor solvents, such as acetone (B3395972) and pyridine (B92270), tend to stabilize the azo-phenol tautomer. mdpi.com Conversely, hydrogen-bond donor solvents, like chloroform (B151607) and acetic acid, favor the quinone-hydrazone form. mdpi.com
Substituents: The electronic nature of substituents on the phenyl rings can shift the equilibrium. Electron-withdrawing groups tend to favor the quinone-hydrazone form, while electron-donating groups generally stabilize the azo-phenol tautomer. mdpi.com For unsubstituted this compound, the azo form is predominant.
Metal Ion Complexation: The coordination of metal ions to the this compound molecule can induce a shift towards the quinone-hydrazone form. mdpi.comoup.com
In many common solvents, this compound exists predominantly as the azo-phenol tautomer. capes.gov.br However, the presence of even a small amount of the quinone-hydrazone tautomer can be significant for its chemical and photophysical properties. sci-hub.se
Spectroscopic Differentiation of Tautomeric Forms
The azo-phenol and quinone-hydrazone tautomers of this compound can be distinguished using spectroscopic techniques, primarily UV-visible (UV-vis) and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-visible Spectroscopy: The two tautomers have distinct electronic absorption spectra. mdpi.com
The azo-phenol form typically exhibits an absorption band around 350-400 nm, which is attributed to the π-π* transition of the azo group. mdpi.comresearchgate.net
The quinone-hydrazone form shows a bathochromically shifted (longer wavelength) absorption band, typically in the range of 450-480 nm. mdpi.comresearchgate.net
The relative intensities of these two bands in the UV-vis spectrum of a solution of this compound can provide a quantitative measure of the tautomeric equilibrium.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can also be used to differentiate between the tautomers. The chemical shifts of the protons and carbons in the vicinity of the tautomerizable group are different for the two forms. For instance, the proton of the hydroxyl group in the azo-phenol form will have a different chemical shift compared to the N-H proton in the quinone-hydrazone form. Similarly, the carbon of the C-O bond in the phenol form will have a different chemical shift from the C=O carbon in the quinone form. However, due to the rapid interconversion between the tautomers at the NMR timescale, an averaged signal is often observed. In such cases, the use of reference compounds that exist purely in one tautomeric form is necessary for quantitative analysis. unifr.ch
Below is a table summarizing the characteristic UV-vis absorption maxima for the tautomeric forms of this compound.
| Tautomeric Form | Typical Absorption Maximum (λmax) | Reference |
| Azo-phenol | ~350-400 nm | mdpi.comresearchgate.net |
| Quinone-hydrazone | ~450-480 nm | mdpi.comresearchgate.net |
Degradation Pathways and Environmental Fate of this compound
The degradation of this compound, an azo dye, is a significant area of research due to the environmental persistence and potential toxicity of this class of compounds. The primary degradation pathways involve the reductive cleavage of the azo bond and oxidative degradation.
Reductive Degradation: The most common degradation pathway for azo dyes under anaerobic conditions is the reductive cleavage of the azo bond (-N=N-). scbt.comunlp.edu.ar This process breaks the molecule into two aromatic amines. In the case of this compound, reductive cleavage would yield aniline and p-aminophenol. This reaction can be mediated by various microorganisms and chemical reducing agents, such as those used in wastewater treatment processes. For example, zero-valent iron (ZVI) has been shown to effectively reduce the azo bond of this compound. unlp.edu.arresearchgate.net
Oxidative Degradation: In the presence of strong oxidizing agents, such as hydroxyl radicals (•OH) generated in advanced oxidation processes (AOPs) like the Fenton reaction (Fe²⁺/H₂O₂), this compound can undergo oxidative degradation. unlp.edu.arresearchgate.net This pathway involves the attack of hydroxyl radicals on the aromatic rings, leading to their hydroxylation and eventual ring-opening, ultimately mineralizing the dye to carbon dioxide, water, and inorganic ions. Studies using ZVI in the presence of hydrogen peroxide (H₂O₂) have shown that oxidative pathways can be dominant, leading to hydroxylated derivatives of this compound. unlp.edu.ar
The degradation pathway can be influenced by environmental conditions such as pH. For instance, in ZVI-assisted Fenton systems, oxidative degradation of this compound prevails at acidic pH (e.g., pH 3.0), while at a higher pH (e.g., pH 5.0), the reductive pathway becomes more significant. unlp.edu.arresearchgate.net
The environmental fate of this compound is also influenced by its potential for photodegradation. The vapor-phase reaction of 4-hydroxyazobenzene with photochemically-produced hydroxyl radicals is estimated to have an atmospheric half-life of about 27 hours. nih.gov
The following table summarizes the primary degradation products of this compound under different conditions.
| Degradation Pathway | Key Reactants/Conditions | Major Products | Reference |
| Reductive Cleavage | Anaerobic conditions, Zero-valent iron (ZVI) | Aniline, p-Aminophenol | unlp.edu.ar |
| Oxidative Degradation | Advanced Oxidation Processes (e.g., Fenton reaction), ZVI/H₂O₂ at acidic pH | Hydroxylated derivatives, Ring-opened products | unlp.edu.ar |
Reductive Degradation Pathways
Reductive degradation of this compound primarily targets the azo bond (-N=N-), which is a characteristic feature of azo compounds. This process leads to the cleavage of the molecule into smaller aromatic amines.
The reductive cleavage of the azo bond in this compound is a major degradation pathway, particularly under anaerobic conditions. scbt.com This reaction breaks the -N=N- double bond, resulting in the formation of aniline and p-aminophenol. unlp.edu.ar This transformation is a critical step in the breakdown of the dye molecule. In the absence of other strong oxidizing agents like hydrogen peroxide, the reduction of the azo bond to form amines is the principal degradation mechanism. researchgate.netconicet.gov.arunlp.edu.arconicet.gov.ar
Zero-valent iron (ZVI) nanoparticles are effective in promoting the reductive degradation of this compound. The generally accepted mechanism involves the transfer of electrons from the metallic iron to the nitrogen atoms of the azo group, which facilitates the cleavage of the bond. unlp.edu.ar Nanoparticulated ZVI (nZVI) has demonstrated higher efficiency and faster substrate removal compared to conventional micrometric ZVI (pZVI) for this reductive process. unlp.edu.ar This enhanced reactivity of nZVI is attributed to its larger specific surface area. unlp.edu.ar
Azo Bond Reduction to Amines
Oxidative Degradation Pathways
Oxidative degradation presents an alternative route for the transformation of this compound, often involving highly reactive species like hydroxyl radicals.
In the presence of strong oxidizing agents, the degradation of this compound can proceed through an oxidative pathway. Hydroxyl radicals (•OH) can attack the aromatic rings of the 4-PAP molecule. unlp.edu.ar This attack leads to the formation of mono- and di-hydroxylated derivatives of the parent compound. unlp.edu.ar Specifically, the hydroxyl radical can add to the non-hydroxylated ring of 4-PAP, with a primary attack at the para-position, forming 4,4′-dihydroxyazobenzene. unlp.edu.ar Further oxidation can lead to the formation of dihydroxylated products. unlp.edu.ar
Fenton-like systems, which utilize zero-valent iron and hydrogen peroxide (H2O2), can generate hydroxyl radicals and thus facilitate the oxidative degradation of this compound. unlp.edu.ar In these systems, the presence of H2O2 introduces an oxidative mechanism that competes with the reductive pathway. unlp.edu.arconicet.gov.ar For micrometric ZVI (pZVI), the addition of H2O2 can even lead to the complete inhibition of the reductive pathway, making oxidation the primary degradation mechanism. researchgate.netconicet.gov.arunlp.edu.arconicet.gov.ar The reaction between ZVI and H2O2 produces hydroxyl radicals, which are powerful, non-selective oxidizing agents capable of degrading a wide variety of organic compounds. unlp.edu.arpjoes.com
Hydroxylated Derivatives Formation via Hydroxyl Radicals
pH Dependence of Degradation Mechanisms
The pH of the reaction medium plays a crucial role in determining the dominant degradation pathway for this compound, especially in systems containing ZVI.
The efficiency of both reductive and oxidative degradation pathways is highly dependent on the pH of the solution. researchgate.netconicet.gov.arunlp.edu.arconicet.gov.ar In ZVI-assisted Fenton systems using nanoparticles (nZVI), the degradation mechanism shows a significant dependence on the working pH. unlp.edu.ar
At a low pH of 3.0, oxidative transformation pathways are predominant. unlp.edu.arresearchgate.netconicet.gov.ar Under these acidic conditions, the generation of hydroxyl radicals in a Fenton-like process is favored, leading to efficient oxidative degradation. pjoes.com Conversely, at a higher pH of 5.0, the degradation is almost negligible and is primarily driven by the reduction of 4-PAP. unlp.edu.arresearchgate.netconicet.gov.ar This shift is because, under mildly acidic conditions, the reductive pathway is inhibited in the presence of H2O2 with pZVI, favoring oxidation. unlp.edu.ar However, with nZVI at this pH, the system shows very little substrate transformation, which is mainly due to reduction. unlp.edu.ar
The table below summarizes the influence of pH on the degradation pathways of this compound in the presence of different ZVI sources and H2O2.
| ZVI Source | pH | H2O2 | Dominant Degradation Pathway | Degradation Products |
| nZVI | 3.0 | Present | Oxidative | Mono- and di-hydroxylated derivatives, Aniline, 4-OH-aniline |
| pZVI | 3.0 | Present | Oxidative | Mono- and di-hydroxylated derivatives |
| nZVI | 5.0 | Present | Reductive (negligible degradation) | Aniline, 4-OH-aniline, 4,4′-dihydroxyazobenzene |
| pZVI | 5.0 | Present | Oxidative (very low degradation) | 4,4′-dihydroxyazobenzene |
| nZVI | 3.0 & 5.0 | Absent | Reductive | Amines (Aniline, p-aminophenol) |
| pZVI | 3.0 & 5.0 | Absent | Reductive | Amines (Aniline, p-aminophenol) |
Biodegradation Studies
The complete biodegradation (mineralization) of many azo dyes like this compound is a complex process that necessitates a combination of both anaerobic and aerobic conditions. nih.govwur.nl The initial step involves the reductive cleavage of the azo bond (-N=N-), which typically occurs under anaerobic conditions, leading to the formation of aromatic amines. wur.nlnih.gov These resulting amines are often colorless but can still be environmentally hazardous. wur.nl Subsequently, these aromatic amines can be degraded further, usually under aerobic conditions. wur.nlnih.gov This sequential or integrated anaerobic/aerobic approach is a key strategy for the complete removal of such compounds from wastewater. nih.govnih.govmdpi.com
Research has demonstrated the effectiveness of using cocultures of anaerobic granular sludge with aerobic aromatic amine-degrading enrichment cultures for the mineralization of this compound. nih.gov In this integrated system, anaerobic granular sludge, which is a dense consortium of microorganisms, performs the initial reductive step. nih.govresearchgate.netresearchgate.net Even non-adapted anaerobic sludge has the capacity to non-specifically reduce azo dyes. researchgate.net
In batch experiments where anaerobic granular sludge was exposed to oxygen, this compound was effectively reduced. nih.gov This process involves facultative aerobic bacteria present in the anaerobic sludge, which can create anaerobic micro-niches suitable for azo dye reduction even in the presence of bulk oxygen. wur.nl The reduction of the azo bond in this compound results in the breaking of the molecule. nih.govwur.nl
Following the initial anaerobic reduction, the subsequent degradation of the resulting aromatic amines is carried out by aerobic bacteria. nih.govwur.nl Studies have shown that adding inocula from aerobic enrichment cultures, which are specifically cultivated to degrade aromatic amines, can lead to the further breakdown of these intermediate products. nih.gov The combination of oxygen-tolerant anaerobic granular sludge and specialized aerobic enrichment cultures presents a promising method for the complete biodegradation of azo dyes under integrated anaerobic/aerobic conditions. nih.gov
The anaerobic reduction of the this compound molecule leads to the formation of specific aromatic amine metabolites. nih.gov The cleavage of the azo linkage (-N=N-) results in two primary amines. wur.nl
Studies evaluating the biodegradation of this compound under integrated anaerobic/aerobic conditions have consistently detected the temporal accumulation of 4-Aminophenol and aniline as the main reduction products. nih.govresearchgate.net
| Parent Compound | Metabolites Detected | Metabolic Process | Reference |
| This compound | 4-Aminophenol, Aniline | Anaerobic Reduction | nih.gov, researchgate.net |
The degradation pathway can be summarized as follows:
Anaerobic Phase: this compound is reduced by anaerobic granular sludge, cleaving the azo bond.
Metabolite Formation: This reduction yields 4-Aminophenol and aniline. nih.gov
Aerobic Phase: The resulting metabolites are then subjected to aerobic degradation. Aniline has been shown to be further degraded by facultative aerobic bacteria present in the anaerobic granular sludge when exposed to oxygen. nih.gov However, establishing an enrichment culture for 4-Aminophenol has proven difficult due to its rapid autoxidation. nih.gov
The detection and subsequent degradation of these aromatic amines are crucial for ensuring the complete mineralization of the parent azo dye and the detoxification of the wastewater. nih.gov
Iv. Spectroscopic and Analytical Characterization of 4 Phenylazophenol
UV-Vis Spectroscopy
UV-Visible spectroscopy is a key analytical tool for characterizing 4-Phenylazophenol, particularly for investigating its electronic properties and its hallmark photoisomerization behavior.
The UV-Vis spectrum of this compound is defined by characteristic absorbance peaks corresponding to electronic transitions within the molecule. The more stable trans-isomer exhibits a strong absorption band due to a π → π* transition. rsc.org Upon isomerization, the spectrum changes, revealing the formation of the cis-isomer, which has its own distinct absorption features, including an n → π* transition. rsc.org
The primary absorbance peak for the trans form of this compound is consistently reported in the ultraviolet to near-visible range. Studies have identified this peak at various wavelengths depending on the solvent and experimental conditions, including 344 nm, 347 nm, and 350 nm. rsc.orgrsc.org When the molecule switches to its cis form following UV irradiation, this primary peak diminishes, and new peaks appear; for instance, in one study, peaks emerged at 319 nm and 433 nm. rsc.org The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is a crucial parameter, though specific values for this compound are not consistently reported across general literature. uzh.chmdpi.com However, for a derivative in a host-guest complex, a differential molar extinction coefficient (Δε) of 3.7×10³ M⁻¹cm⁻¹ has been noted. wiley-vch.de
Table 1: UV-Vis Absorbance Peaks for this compound Isomers
| Isomer | Transition | Reported Absorbance Peak (λmax) | Citation(s) |
| trans | π → π | ~344 - 350 nm | rsc.orgrsc.org |
| cis | n → π | ~319 nm and ~433 nm | rsc.org |
The reversible trans-cis isomerization of the azobenzene (B91143) group in this compound, induced by light, can be effectively monitored using UV-Vis spectroscopy. acs.org The distinct spectra of the two isomers allow for real-time tracking of the conversion process.
Upon irradiation with UV light of an appropriate wavelength (e.g., 350 nm or 365 nm), the concentration of the trans-isomer decreases, which is observed as a reduction in the intensity of its characteristic absorbance peak around 344-350 nm. rsc.orgrsc.org Simultaneously, the emergence of new absorption bands corresponding to the cis-isomer indicates its formation. rsc.org For example, after UV irradiation, the peak at 344 nm disappears while new peaks at 319 nm and 433 nm appear. rsc.org This process can be reversed by exposing the sample to visible light or by thermal relaxation. ed.gov Flash photolysis spectroscopy has also been employed to study these isomerization kinetics, confirming that the cis isomer is less absorbing than the trans form at certain probe wavelengths, such as 372 nm. acs.org
Absorbance Peaks and Molar Extinction Coefficients
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform (FT) Raman techniques, provides valuable information about the vibrational modes of the functional groups within this compound, confirming its molecular structure. numberanalytics.com
FTIR and FT-Raman spectroscopy are powerful methods for the structural characterization of this compound and its derivatives. acs.org The FTIR spectrum of the this compound monomer shows a characteristic broad peak in the region of 3100 to 3600 cm⁻¹, which is assigned to the O-H stretching vibration, indicative of the phenolic hydroxyl group and associated hydrogen bonding. acs.org
Detailed analysis has allowed for the assignment of specific vibrational bands. Notably, an intense band at 1412 cm⁻¹ has been assigned to the trans form of this compound, while a weaker feature at 1474 cm⁻¹ is attributed to the cis form. researchgate.net Other significant bands related to the azobenzene structure include those assigned to N-C stretching, C-H bending, C-C stretching, and N=N stretching vibrations. researchgate.net
Table 2: Selected FTIR and FT-Raman Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Isomer/Group | Citation(s) |
| 3100 - 3600 | O-H Stretch | Phenol (B47542) Group | acs.org |
| 1578 | C-C and N-N Stretching | Azo Structure | researchgate.net |
| 1474 | - | cis | researchgate.net |
| 1412 | - | trans | researchgate.net |
| 1143, 1191 | N-C Stretching and C-H Bending | Azo Structure | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic environments. wikipedia.org
Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been used to confirm the structure of this compound. acs.orgresearchgate.net In ¹³C NMR studies, the chemical shift of the phenolic hydroxyl carbon is a key indicator of its chemical environment. For this compound, this carbon signal appears at approximately 157.91 ppm. researchgate.net This shift can be sensitive to intermolecular interactions; for example, upon forming a hydrogen bond with a polymer, this signal was observed to shift downfield to 160.18 ppm. researchgate.net
¹H NMR provides information on the protons in the molecule. While specific data for the parent compound is detailed in specialized literature, studies on derivatives show characteristic signals for the aromatic protons on the phenyl rings. rsc.org For instance, in a derivative of this compound, the aromatic protons appear as multiplets in the 6.41-8.26 ppm range. researchgate.net The broad chemical shift range in ¹³C NMR (up to 200 ppm) is particularly advantageous, as it typically allows for each unique carbon atom in the molecule to be resolved as a distinct peak. libretexts.org
Table 3: Reported ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ) in ppm | Citation(s) |
| Phenolic Hydroxyl Carbon (C-OH) | 157.91 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural details of this compound and its derivatives. bch.robch.ro Ionization of the molecule allows for the analysis of its mass-to-charge ratio and the fragmentation patterns that are characteristic of its chemical structure.
Electron Impact Mass Spectrometry (EI-MS) Fragmentation Patterns
Under Electron Impact (EI) ionization at 70 eV, this compound exhibits characteristic fragmentation patterns that are crucial for its identification. bch.robch.ro The molecular ion peak (M+) is typically observed with significant intensity, confirming the molecular weight of the compound. bch.roresearchgate.net
A primary fragmentation pathway involves the cleavage of the carbon-nitrogen bonds adjacent to the azo group (–N=N–). bch.ro This cleavage results in the formation of several key fragment ions. For the parent compound, 4-hydroxyazobenzene, the molecular ion appears at an m/z of 198. nist.gov A significant fragmentation pathway involves the cleavage of the C-N bond, leading to fragments at m/z 93 (phenolic fragment) and m/z 105 (phenyl fragment). Subsequent loss of a nitrogen molecule (N₂) from the molecular ion is also a common feature. bch.ro
Another characteristic fragmentation involves the loss of carbon monoxide (CO) from the phenolic fragment ion (m/z 93). Skeletal rearrangements can also occur, leading to the formation of ions such as the tropylium (B1234903) ion (m/z 91), which can further fragment by losing acetylene (B1199291) to form the cyclopentadienyl (B1206354) cation (m/z 65). bch.ro
Table 1: Characteristic EI-MS Fragmentation of this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Description |
| [C₁₂H₁₀N₂O]⁺ | 198 | Molecular Ion (M⁺) |
| [C₆H₅N₂]⁺ | 105 | Phenyl-azo fragment |
| [C₆H₅O]⁺ | 93 | Phenoxy fragment (Base Peak) |
| [C₇H₇]⁺ | 91 | Tropylium ion (from rearrangement) |
| [C₆H₅]⁺ | 77 | Phenyl cation |
| [C₅H₅]⁺ | 65 | Cyclopentadienyl cation |
This table is generated based on documented fragmentation patterns. bch.ronist.gov
Identification of Substituted Derivatives via MS
Mass spectrometry is instrumental in identifying substituted derivatives of this compound, as the substituents significantly influence the fragmentation pathways. bch.roresearchgate.net The mass of the molecular ion peak directly reflects the addition of the substituent group.
For instance:
Halogenated derivatives : The presence of chlorine or bromine atoms is readily identified by their characteristic isotopic patterns. bch.ro For a chloro-substituted derivative like 4-(4-chlorophenylazo)phenol, the molecular ion appears as a pair of peaks (M and M+2) with an intensity ratio of approximately 3:1. bch.ro Similarly, bromo-substituted compounds show an M and M+2 pattern with a nearly 1:1 intensity ratio. bch.ro
Nitro derivatives : Nitro-substituted compounds, such as 4-(4-nitrophenylazo)-phenol, exhibit a characteristic loss of a nitric oxide (NO) molecule from the molecular ion or from the nitrophenyl fragment ion ([O₂N-C₆H₄]⁺). bch.roresearchgate.net This results in a weak but consistently present peak corresponding to this loss. bch.roresearchgate.net
Alkyl derivatives : The fragmentation of alkyl-substituted derivatives is also influenced by the position and nature of the alkyl group, often leading to specific cleavage patterns that help in their structural elucidation. bch.ro
The systematic analysis of these fragmentation patterns provides a reliable method for confirming the structure of various substituted 4-phenylazophenols. bch.ro
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound from various matrices. The choice of technique depends on the sample's complexity and the analytical objective.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netwikipedia.org This method is particularly well-suited for analyzing this compound, especially in complex environmental or biological samples. researchgate.netunlp.edu.ar
LC-MS allows for the separation of this compound from its degradation products or other components in a mixture. unlp.edu.ar The subsequent mass analysis provides confirmation of the compound's identity through its molecular weight and fragmentation patterns. measurlabs.com This technique is invaluable for studying the degradation pathways of this compound, as it can identify intermediates such as aniline (B41778) and 4-aminophenol (B1666318). unlp.edu.ar The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is crucial for the quantitative analysis of (poly)phenol metabolites. nih.govjasco-global.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of volatile and semi-volatile compounds like this compound. filab.frlancashire.ac.uk In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. nih.gov
This method is effective for identifying byproducts from the degradation of this compound, such as volatile phenolic compounds or benzene (B151609) rings. unlp.edu.ar Often, derivatization is employed to increase the volatility of the analyte. For example, silylation with agents like hexamethyldisilazane (B44280) (HMDS) can be used to create a more volatile derivative of this compound, which is then analyzed by GC-MS. unipi.it The resulting mass spectra provide detailed structural information based on the fragmentation patterns. bch.robch.ro
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. openaccessjournals.comshimadzu.com It offers high resolution, accuracy, and reproducibility for separating and quantifying components in a mixture. openaccessjournals.com
Typically, a reverse-phase HPLC system with a C18 column is used for the separation. nih.gov Detection is often performed using a UV-Vis or a Diode Array Detector (DAD), which can identify and quantify this compound based on its characteristic absorbance spectrum. nih.govust.edu By comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations, precise quantification can be achieved. ust.edu This makes HPLC an indispensable tool for quality control and for monitoring the concentration of this compound in various applications. openaccessjournals.com
V. Advanced Applications of 4 Phenylazophenol in Materials Science and Chemistry
Photopharmacology and Photoswitchable Systems
Photopharmacology is an emerging field that utilizes light to control the activity of drugs and biologically active molecules with high spatiotemporal precision. Azobenzene (B91143) derivatives like 4-Phenylazophenol are central to this approach due to their robust and reversible photoisomerization. sigmaaldrich.com This process allows for the creation of photoswitchable systems where a biological effect can be turned on or off using specific wavelengths of light. mdpi.com
The core principle behind the photopharmacological use of this compound is its light-induced transformation between two isomers: the thermally stable, planar trans form and the metastable, bent cis form. mdpi.com This change in molecular geometry alters the molecule's interaction with biological targets, thereby modulating its activity.
A significant example of this is the photoswitchable inhibition of leukotriene A4 hydrolase (LTA4H), an enzyme implicated in inflammatory processes. nih.gov Researchers have designed and synthesized a photoswitchable LTA4H inhibitor based on the this compound scaffold. nih.gov Computational analysis predicted that the trans isomer would be a more potent inhibitor than the cis isomer. nih.gov This was confirmed through a colorimetric LTA4H peptidase assay, where the trans form of the inhibitor demonstrated significantly higher inhibitory activity. nih.gov By using light, the inhibitor can be switched between its more active (trans) and less active (cis) states, offering a method for optically controlling enzyme function. nih.gov This ability to modulate biological pathways, such as cell signaling, highlights the therapeutic potential of this compound-based compounds.
Table 1: Isomer-Specific Activity of a this compound-Based LTA4H Inhibitor
| Isomer | Predicted Activity | Observed Activity | Method of Control |
| trans | More Potent | Higher inhibition of LTA4H peptidase activity. nih.gov | Irradiation with visible light (~460 nm) or thermal relaxation. nih.gov |
| cis | Less Potent | Lower inhibition of LTA4H peptidase activity. nih.gov | Irradiation with UV light. nih.gov |
This compound and its derivatives serve as key photoswitchable components in the fabrication of advanced polymer nanocomposites. mdpi.com These materials integrate the light-responsive nature of the azo dye into a polymer matrix, creating materials whose properties can be optically controlled. The photoisomerization of the azobenzene moiety can induce changes in the polymer's conformation, polarity, and surface morphology. researchgate.net
These photoswitchable nanocomposites are being explored for a variety of applications. For instance, the incorporation of azo dyes into polymer systems can be used to develop artificial muscles and light-powered soft robotics. mdpi.com The reversible isomerization process can be harnessed to generate mechanical force or motion at the nanoscale. mdpi.com Furthermore, polymer nanocomposites containing this compound are utilized in the development of photosensitive nanocarriers for drug delivery, where light can trigger the release of a therapeutic cargo. scispace.com The destabilization of the nanostructure, caused by the trans-cis isomerization, allows for the controlled release of the encapsulated substance. scispace.com
Modulation of Biological Activity through Photoisomerization
Polymeric Materials and Macromolecular Dyes
The polymerization of this compound leads to the creation of photoactive polymers, often referred to as "macromolecular dyes." acs.orgacs.org These materials possess a high concentration of the photoactive azo chromophore, making them highly responsive to light and suitable for various optical applications.
A novel method for synthesizing photoactive poly(this compound) involves an enzymatic approach using horseradish peroxidase (HRP) as a catalyst. acs.orgresearchgate.netacs.org This process polymerizes the this compound monomer, primarily through coupling at the ortho and meta positions of the phenol (B47542) ring. acs.orgacs.orgacs.org The result is a branched polyphenylene backbone with pendant azo groups on each repeating unit. acs.orgresearchgate.net
This enzymatically synthesized polymer boasts a very high dye content (nearly 100%), is soluble in many polar organic solvents, and can be easily processed into thin films of good optical quality. acs.orgacs.org This method provides a significant advantage over other techniques, yielding a highly functional and processable photoactive polymer. acs.org
Table 2: Characteristics of Enzymatically Synthesized Poly(this compound)
| Property | Description | Reference |
| Synthesis Method | Enzymatic polymerization using Horseradish Peroxidase (HRP). | acs.orgresearchgate.net |
| Monomer | This compound. | acs.org |
| Polymer Structure | Branched polyphenylene backbone with pendant azo functionalities. | acs.orgacs.org |
| Dye Content | Nearly 100%. | acs.orgacs.org |
| Solubility | Soluble in most polar organic solvents. | acs.orgacs.org |
| Film Quality | Good optical quality thin films are easily formed. | acs.orgacs.org |
Thin films made from poly(this compound) exhibit significant photoinduced optical effects, namely birefringence and absorption dichroism. acs.orgacs.org When exposed to polarized light, the azobenzene groups tend to align themselves perpendicular to the polarization direction of the light through repeated trans-cis-trans isomerization cycles. mdpi.com This molecular reorientation creates an optical anisotropy in the film. mdpi.com
Photoinduced Birefringence: The alignment of the chromophores results in the material having different refractive indices for light polarized parallel and perpendicular to the alignment axis. This light-induced birefringence is a key property for applications in optical data storage and holography. acs.orgmdpi.com
Absorption Dichroism: The oriented film also exhibits dichroism, meaning it absorbs polarized light differently depending on the polarization direction. mdpi.comacs.org
The poly(this compound) films show large and stable photoinduced birefringence with unique relaxation behaviors. acs.orgresearchgate.net This property, combined with the ability to form surface relief gratings, makes these materials highly promising for photonic devices. acs.org
The photochemical properties of this compound and its polymers are harnessed in the development of sensors and smart coatings. chemimpex.comchemimpex.com These materials can respond to external stimuli, particularly light, to perform a specific function.
In one application, a polymer containing this compound was developed for use in pH and "sweat" sensors for 3D printing applications. researchgate.net The color of the material can change in response to pH, providing a visual indication.
A particularly innovative application is in optically responsive, smart antibacterial coatings. nih.gov A coating was developed using an acrylated derivative of this compound. nih.gov When irradiated with light of specific wavelengths (430–480 nm), the azobenzene molecules undergo rapid, oscillatory trans–cis–trans isomerization. This effect, known as photofluidization, creates a transient softening and flow at the material's surface, which mechanically disrupts and dislodges bacterial biofilms. nih.gov This provides a non-chemical, repeatable method for cleaning surfaces that is unlikely to lead to bacterial resistance. nih.gov
Photoinduced Birefringence and Absorption Dichroism in Films
Supramolecular Chemistry and Host-Guest Interactions
This compound is a valuable component in the construction of supramolecular systems due to its distinct photochromic and pH-responsive characteristics, which stem from its azo (-N=N-) linkage and phenolic hydroxyl group. These properties allow it to function as a dynamic ligand, enabling the modulation of supramolecular structures and their functions through external stimuli like light. mdpi.com The ability of the this compound moiety to engage in hydrogen bonding is a key factor in its use in creating photo-responsive, hydrogen-bonded liquid crystalline complexes. mdpi.com
In these systems, the this compound unit can undergo reversible trans-cis isomerization upon irradiation with UV and visible light. mdpi.com This geometric change at the molecular level can trigger the self-assembly and disassembly of supramolecular structures held together by intermolecular hydrogen bonds. mdpi.com For instance, this compound has been used in conjunction with polymers like poly(4-vinylpyridine) (P4VP) to form hydrogen-bonded supramolecular complexes. mdpi.com The interaction between the hydroxyl group of the azophenol and the pyridine (B92270) ring of the polymer allows for the creation of materials whose properties can be tuned by light. mdpi.com
The phenolic oxygen atom of the this compound chromophore can also directly participate in cation complexation, acting as a donor site. researchgate.netmdpi.com This makes it a crucial component in the design of chromoionophores, where the binding of a metal ion induces a noticeable color change. researchgate.netmdpi-res.com
Table 1: Examples of Supramolecular Systems Incorporating this compound
| Supramolecular System | Interacting Partner | Key Interaction | Stimulus for Modulation |
| Hydrogen-Bonded Liquid Crystals | Poly(4-vinylpyridine) (P4VP) | Hydrogen bonding between the hydroxyl group of this compound and the pyridine ring of P4VP. mdpi.com | Light (UV/Visible) mdpi.com |
| Azocalixarene Chromoionophores | Calix researchgate.netarene scaffold | Coordination of the phenolic oxygen to a metal cation. researchgate.netmdpi.commdpi-res.com | Presence of metal cations researchgate.netmdpi.com |
The photo-switchable nature of this compound has been harnessed to control supramolecular interactions at surfaces. By functionalizing a surface with molecules containing the azobenzene moiety, it is possible to create dynamic interfaces whose properties can be altered with light. rsc.org This has been demonstrated in systems where an azobenzene-functionalized surface interacts with cyclodextrin (B1172386) in an aqueous solution. rsc.org
The trans isomer of azobenzene is linear and can readily form an inclusion complex with the hydrophobic cavity of cyclodextrin. rsc.org Upon irradiation with UV light, the azobenzene isomerizes to the bent cis form, which has a lower affinity for the cyclodextrin cavity, leading to the dissociation of the complex. rsc.org This reversible interaction can be monitored in real-time by detecting changes in the refractive index at the surface. rsc.org This capability offers a powerful tool for studying and controlling dynamic molecular processes at interfaces. rsc.org
Research has shown that the change in refractive index upon photoisomerization is a known characteristic of azobenzene-functionalized polymer films, attributed to a change in the bulk matrix density as the molecule switches between the linear trans and bent cis isomers. rsc.org This principle has been applied to develop integrated optical Bragg grating sensors capable of evanescently detecting these subtle changes, providing a direct method to investigate these surface-localized supramolecular interactions. rsc.org
Table 2: Photo-switchable Host-Guest System
| Host | Guest | Isomer for Complexation | Stimulus for Dissociation | Analytical Technique |
| Azobenzene-functionalized surface | Cyclodextrin | trans-azobenzene rsc.org | UV light rsc.org | Refractive Index Measurement rsc.org |
Calixarenes are macrocyclic compounds that serve as versatile scaffolds in supramolecular chemistry. When functionalized with chromophoric units like this compound, they become powerful tools for ion sensing, known as chromoionophores. mdpi.commdpi-res.com Azocalixarenes, which feature a phenylazo group attached to the para-position of one or more of the phenol rings of the calixarene (B151959), are a prominent class of these sensors. mdpi.commdpi-res.com
The popularity of azocalixarenes stems from their straightforward synthesis via a diazo-coupling reaction and the significant shifts in their absorption bands upon complexation with metal cations. researchgate.netmdpi.commdpi-res.com This color change arises from a tautomeric equilibrium between the azo-phenol and quinone-hydrazone forms of the this compound moiety. researchgate.netmdpi.comresearchgate.net The binding of a metal cation can stabilize one tautomer over the other, resulting in a distinct and observable color change. researchgate.net
In these systems, the phenolic oxygen of the this compound unit acts as a donor site, directly participating in the coordination of the cation. mdpi.commdpi-res.com The calixarene framework itself can be further modified with additional binding sites to enhance selectivity for specific cations. researchgate.netmdpi.com The complexation-induced shifts in the UV-vis absorption spectrum are the basis for their function as colorimetric sensors. researchgate.net
Table 3: Tautomerism in Azocalixarene Chromoionophores
| Tautomeric Form | Absorption Maximum (approximate) | Factors Favoring this Form |
| Azo-phenol | ~350 nm researchgate.net | Absence of metal cation, specific solvent conditions. mdpi.comresearchgate.net |
| Quinone-hydrazone | 430-450 nm researchgate.net | Presence of a complexed metal cation, electron-withdrawing substituents. researchgate.netresearchgate.net |
Photo-switchable Surface-Localized Supramolecular Interactions
Catalytic and Photochemical Analyses
This compound serves as a useful model substrate in the study of enzymatic oxidation reactions. Its distinct spectrophotometric properties allow for easy monitoring of the reaction progress. mdpi.com Specifically, the catalytic oxidation of this compound has been employed to evaluate the performance of immobilized enzymes in microreactors. mdpi.com
In one such study, horseradish peroxidase (HRP) was immobilized on the walls of a micro-nanotextured microreactor. mdpi.com A mixture of this compound and hydrogen peroxide (H₂O₂) was then introduced into the microreactor. mdpi.com The efficiency of the catalytic reaction was determined by measuring the absorbance of the solution at 347 nm, which corresponds to the absorbance peak of this compound, as it exited the microreactor. mdpi.com A decrease in absorbance indicates the enzymatic conversion of the substrate. mdpi.com This approach is particularly relevant for developing methods to oxidize phenolic compounds into less harmful substances. mdpi.com
Furthermore, the enzymatic polymerization of this compound using HRP has been investigated. researchgate.net This process yields a novel photoactive azopolymer, poly(this compound), where the coupling reactions occur primarily at the ortho and meta positions of the phenol ring. researchgate.net
Table 4: Enzymatic Oxidation of this compound
| Enzyme | Co-substrate | Monitored Wavelength | Application |
| Horseradish Peroxidase (HRP) mdpi.com | Hydrogen Peroxide (H₂O₂) mdpi.com | 347 nm mdpi.com | Evaluation of microreactor performance for phenol oxidation. mdpi.com |
The well-defined absorbance peak of this compound at 347 nm under UV-Vis spectroscopy makes it a valuable probe for investigating various catalytic and photochemical reactions. Its degradation has been studied in different systems to understand reaction mechanisms. For example, the elimination of this compound has been examined using zero-valent iron (ZVI) in both the absence and presence of hydrogen peroxide. researchgate.net
These studies revealed two primary degradation pathways:
Reductive Pathway : In the absence of H₂O₂, the azo bond of this compound is reduced, leading to the formation of amines. researchgate.net
Oxidative Pathway : In the presence of H₂O₂, an oxidative mechanism mediated by hydroxyl radicals becomes dominant, leading to the formation of mono- and di-hydroxylated derivatives. researchgate.net
The photochemical reactions of phenols, in general, are of significant interest. Studies on phenol itself have shown that its photoionization reaction is dramatically accelerated at the air-water interface compared to the bulk aqueous phase, highlighting the unique reaction environments that interfaces provide. nih.gov While this study was on phenol, the principles are relevant to understanding the photochemical behavior of substituted phenols like this compound.
Table 5: Degradation Pathways of this compound
| System | Pathway | Primary Products |
| Zero-Valent Iron (ZVI) without H₂O₂ | Reductive researchgate.net | Amines researchgate.net |
| Zero-Valent Iron (ZVI) with H₂O₂ | Oxidative researchgate.net | Mono- and di-hydroxylated derivatives |
Model Substrate in Enzymatic Oxidation Studies
Analytical Reagent Applications
This compound and its derivatives serve as effective reagents in analytical chemistry, primarily due to their distinct colorimetric responses to changes in their chemical environment. cuhk.edu.hk This property is exploited for both ion detection and pH measurement.
The core structure of this compound, featuring both a phenolic hydroxyl (-OH) group and an azo group, provides potential coordination sites for metal ions. While direct application of the parent compound as a colorimetric sensor is not widely documented, its derivatives have been extensively developed for the detection and quantification of various metal ions. cuhk.edu.hksoton.ac.uk
The principle behind this application lies in the formation of a coordination complex between the dye molecule and a metal ion. This interaction alters the electronic distribution within the dye's chromophore, leading to a measurable shift in its UV-Visible absorption spectrum, which is perceived as a color change.
Researchers have successfully synthesized more complex sensors by incorporating the this compound moiety into larger molecular scaffolds, such as calixarenes. These "azocalixarenes" create a pre-organized cavity that enhances selectivity and sensitivity for specific cations. For instance, calix soton.ac.ukarene derivatives containing the azophenol unit have been investigated for their ability to selectively bind and detect ions like Co²⁺, Ni²⁺, Cu²⁺, Pb²⁺, and Hg²⁺. researchgate.net Another derivative, Benzoic acid Azo Phenyl Calix soton.ac.ukarene (BAPC), has been used for the highly sensitive and selective spectrophotometric determination of lead (Pb²⁺) in environmental samples, forming a stable 1:1 complex. ccsenet.org The detection relies on the color change upon complexation, with a detection limit reported to be as low as 1.4 x 10⁻⁶ mol L⁻¹. ccsenet.org
These findings underscore the importance of the this compound framework as a foundational component for designing sophisticated chemosensors for environmental monitoring and analytical chemistry. cuhk.edu.hksoton.ac.uk
This compound functions as an effective acid-base indicator due to the protonation and deprotonation of its phenolic hydroxyl group, which leads to distinct color changes. The equilibrium between the protonated (acidic) and deprotonated (basic) forms is central to its function. The compound's pKa, the pH at which the concentrations of the acidic and basic forms are equal, is approximately 8.2. researchgate.net This makes it suitable for indicating pH changes in the slightly alkaline range.
The color transition is a result of the change in the electronic structure of the molecule. In acidic to neutral solutions, the compound exists predominantly in its yellow protonated form (azo-phenol tautomer). As the pH increases beyond its pKa, the hydroxyl group is deprotonated, forming the phenolate (B1203915) anion. This increases electron delocalization across the molecule, causing a bathochromic (red) shift in the maximum absorbance wavelength, resulting in a deeper color in alkaline solutions. ohsu.edu In strongly alkaline solutions, such as concentrated sodium hydroxide, the color is described as gold. ccsenet.org Conversely, in highly acidic media like concentrated sulfuric acid, protonation of the azo group can occur, leading to a yellow-orange color. ccsenet.orgacs.org
Table 1: pH Indicator Properties of this compound
| Property | Value/Description | Source(s) |
| pKa | ~8.2 | researchgate.net |
| Acidic Form Color | Yellow | researchgate.net |
| Basic Form Color | Orange-Red / Gold | ccsenet.org |
| Transition Range | Centered around pH 8.2 | researchgate.net |
| Color in Conc. H₂SO₄ | Yellow-Orange | ccsenet.orgacs.org |
| Color in Conc. NaOH | Gold | ccsenet.org |
Detection and Quantification of Metal Ions
Development of Dyes and Pigments
The primary and most traditional application of this compound is in the coloration industry. cuhk.edu.hk Its robust chemical structure, vibrant color, and excellent lightfastness contribute to its utility both as a dye itself (known as C.I. Solvent Yellow 7) and, more significantly, as a key intermediate in creating a wide array of other azo dyes. cuhk.edu.hk
This compound is a valuable precursor in the synthesis of more complex and functionally diverse azo dyes. cuhk.edu.hkresearchgate.net Its synthesis, typically through the diazotization of aniline (B41778) followed by an azo coupling reaction with phenol, is a classic example of azo chemistry. ccsenet.org Once formed, the this compound molecule offers two reactive sites for further modification: the phenolic hydroxyl group and the aromatic rings, which can undergo further electrophilic substitution.
This versatility allows it to be a building block for various classes of dyes. For example:
Functional Dyes: The hydroxyl group can be etherified or esterified to introduce new functional groups. A series of reactive dyes has been synthesized by reacting this compound with various alkyl chains, which can then be grafted onto other materials.
Polymeric Dyes: It can serve as a monomer for polymerization. The enzymatic synthesis of poly(this compound) using horseradish peroxidase has been demonstrated, creating a novel photoactive polymer with a very high dye content. researchgate.net
Synthesis of Other Azo Dyes: this compound can be chemically transformed into other useful intermediates. For example, it can be reduced to form 4-aminophenol (B1666318), which can then be diazotized and coupled with other aromatic compounds to produce different azo dyes. researchgate.net A notable example is its use in the synthesis of 4,4'-dihydroxyazobenzene. researchgate.net
Table 2: Examples of Dyes and Polymers Derived from this compound
| Derived Product | Synthesis Approach | Application/Significance | Source(s) |
| Poly(this compound) | Enzymatic polymerization of this compound monomer. | Photoactive polymer, macromolecular dye with high dye content. | researchgate.net |
| 4,4'-Dihydroxyazobenzene | Reduction of this compound to 4-aminophenol, followed by diazotization and coupling with phenol. | A different azo dye, demonstrating the role of this compound as a transformable intermediate. | researchgate.net |
| 1-(4-hydroxyphenylazo)-2-naphthol | Diazotization of 4-aminophenol (can be derived from this compound) and coupling with naphthalen-2-ol. | Azo dye with different color and properties, illustrating the modularity of azo dye synthesis. | cuhk.edu.hk |
Vi. Computational and Theoretical Studies of 4 Phenylazophenol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 4-Phenylazophenol and its derivatives. kpfu.ru These calculations provide a detailed picture of the molecule's geometry and electron distribution.
The electronic structure of this compound is a key determinant of its chemical reactivity and physical properties. DFT calculations are frequently employed to analyze this structure. kpfu.ru A common approach involves using hybrid functionals like B3LYP with basis sets such as 6-31++G(d,p) to optimize the molecular geometry and calculate various electronic parameters. kpfu.ru
Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). E_HOMO is related to the molecule's ability to donate electrons, while E_LUMO reflects its electron-accepting capacity. The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. researchgate.net
In a study on seven derivatives of 2-(2-benzimidazolyl)-4-(phenylazo)phenol (BPP), quantum chemical calculations were performed to determine these electronic parameters. The results highlighted how different substituents on the phenyl ring influence the electronic structure. researchgate.net
Vii. Biological Interactions and Environmental Considerations
Biological Activity and Mechanisms of Action
4-Phenylazophenol exhibits notable biological activity, primarily stemming from its ability to interact with specific enzymes and its capacity for photoisomerization, which allows for external control over its biological effects.
The unique photoresponsive nature of this compound allows it to modulate cellular signaling pathways. The core mechanism involves its ability to switch between its trans and cis isomers upon exposure to light. This structural change alters the molecule's electronic properties and how it interacts with biological molecules, a property that has been harnessed to control cell signaling.
Cellular metabolism, including the processing of lipids, is governed by a complex network of signaling pathways, such as those involving AKT, AMPK, and PPAR molecules. redalyc.org These pathways regulate everything from glucose metabolism and macromolecule biosynthesis to fatty acid oxidation. redalyc.org Lipids themselves are key components of these pathways, acting as signaling factors or metabolic intermediates. redalyc.org The ability of external molecules like 4-PAP to influence these systems is an area of active research. For instance, the activation of receptor tyrosine kinases (RTKs) can stimulate distinct signaling pathways like ERK1/2 and PI3K/PKB/Akt, which are crucial for cell growth, differentiation, and function. mdpi.com The targeted modulation of such pathways using photoswitchable molecules represents a sophisticated approach to controlling cellular behavior.
This compound and its derivatives have been identified as inhibitors of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). acs.orgnih.govnih.gov LTA4H is a bifunctional zinc metalloenzyme that is considered a therapeutic target for a variety of inflammatory diseases and some cancers. acs.orgmdpi.com
Research has focused on creating photoswitchable inhibitors based on the 4-PAP scaffold. acs.org A derivative of this compound was synthesized to act as a photoswitchable inhibitor of LTA4H. acs.org Studies demonstrated that the trans-isomer of 4-PAP derivatives is a more potent inhibitor of the enzyme compared to the cis-isomer. acs.org Upon irradiation, the trans-isomer's inhibitory activity was significantly enhanced. This light-dependent modulation allows for precise control over the enzyme's activity, highlighting the potential for developing targeted photopharmacological therapies for inflammatory conditions. acs.org
| Enzyme Target | Compound Type | Mechanism of Action | Research Finding |
| Leukotriene A4 Hydrolase (LTA4H) | This compound derivative | Photoswitchable inhibition | The trans-isomer exhibits significantly higher inhibitory potency against LTA4H compared to the cis-isomer, allowing for optical control of enzyme activity. acs.org |
Control of Cell Signaling Pathways
Environmental Fate and Remediation
As an azo dye, this compound's presence in industrial effluents is a significant environmental concern, as these compounds can be persistent and their degradation products may be harmful. ontosight.aiunlp.edu.ar It is known to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. thermofisher.com
This compound is noted as a compound that is not readily degradable in some wastewater treatment plants. thermofisher.comfishersci.be Its persistence in certain treatment systems has spurred research into more effective remediation techniques. nih.gov One promising approach involves the use of immobilized enzymes in microreactors. In a recent study, Horseradish Peroxidase (HRP) was immobilized on plasma-treated surfaces within a microreactor to carry out the catalytic oxidation of this compound, demonstrating a potential method for treating phenolic compounds in wastewater. nih.gov
A significant area of research has been the degradation of this compound using zero-valent iron (ZVI), particularly in nanoparticle form (nZVI). researchgate.netresearchgate.net Studies have shown that nZVI is more effective and exhibits faster substrate removal than conventional micrometric ZVI (pZVI). unlp.edu.arresearchgate.net
The degradation process can follow two main pathways depending on the conditions:
Reductive Pathway : In the absence of an oxidizing agent like hydrogen peroxide (H₂O₂), the primary degradation mechanism for both nZVI and pZVI is the reductive cleavage of the azo bond, which results in the formation of amines. unlp.edu.arresearchgate.net
Oxidative Pathway : When H₂O₂ is introduced (creating a ZVI-assisted Fenton system), an oxidative pathway mediated by hydroxyl radicals becomes significant. unlp.edu.arresearchgate.net
The efficiency and dominant pathway are highly dependent on pH. In nZVI systems, oxidative pathways are dominant at a low pH of 3.0, leading to over 90% removal of 4-PAP. unlp.edu.ar However, at a higher pH of 5.0, degradation is almost negligible and is driven mainly by the much slower reduction pathway. unlp.edu.arresearchgate.net For pZVI, the addition of H₂O₂ inhibits the reduction pathway, making oxidation the main degradation mechanism regardless of pH. unlp.edu.arresearchgate.net
| ZVI Type | Condition | Dominant Pathway | Degradation Efficiency (at 60 min) |
| nZVI | pH 3.00 (with H₂O₂) | Oxidative | >90% removal |
| nZVI | pH 5.00 (with H₂O₂) | Reductive | <20% removal (almost negligible) researchgate.net |
| nZVI | No H₂O₂ | Reductive | Faster than pZVI unlp.edu.arresearchgate.net |
| pZVI | With H₂O₂ | Oxidative | Pathway inhibited at pH 3.00, favoring oxidation |
Wastewater Treatment Applications
Research on Potential Biomedical Applications
Beyond its role in fundamental studies of enzyme inhibition, this compound and its derivatives are being explored for a range of biomedical applications. Its photochromic properties are particularly valuable, allowing it to be used in photopharmacology.
Azo dyes, in general, are used as probes for studying biological systems. ontosight.ai Moreover, structural analogs of 4-PAP have shown potential in oncology. For instance, a 4-[(Fluorophenyl)diazenyl]phenol derivative demonstrated significant cytotoxicity against nasopharyngeal carcinoma cells. vulcanchem.com Research has also explored the conjugation of 4-PAP to polymers to create new amphiphilic copolymers. researchgate.net These copolymers can form photosensitive nanoparticles, which could potentially be used as delivery systems for biomedical drugs, releasing their cargo in response to specific light and pH triggers. researchgate.net Additionally, a photoactive polymer, poly(this compound), has been synthesized enzymatically, creating a material with an extremely high dye content that could have applications in photonics and materials science. researchgate.net
Antibacterial and Antifungal Properties
Research has explored the potential of this compound and its derivatives as antimicrobial agents. chemimpex.comontosight.ai Studies on related compounds, such as 4-phenylazo-phenoxyacetic acids, have shown varying degrees of antibacterial activity against several pathogenic strains. For instance, derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Proteus vulgaris. bch.ro Additionally, their antifungal activity against Candida albicans has been investigated. bch.ro
The antimicrobial efficacy appears to be influenced by the nature of substituents on the phenoxyacetic acid moiety. bch.ro For example, a 2-chloro-4-phenylazo-phenoxyacetic acid derivative demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with inhibition zones of 12mm, 7mm, and 15mm, respectively. bch.ro Notably, derivatives with bromo and allyl-chloro substituents exhibited even greater efficacy against Staphylococcus aureus, with inhibition zones of 16mm and 18mm, respectively. bch.ro However, the tested compounds were found to be inactive against Streptococcus pyogenes, Proteus vulgaris, and Candida albicans. bch.ro
Table 1: Antimicrobial Activity of 4-Phenylazo-Phenoxyacetic Acid Derivatives
| Derivative | Staphylococcus aureus (Inhibition Zone) | Escherichia coli (Inhibition Zone) | Pseudomonas aeruginosa (Inhibition Zone) |
|---|---|---|---|
| 2-chloro-4-phenylazo-phenoxyacetic acid | 12 mm | 7 mm | 15 mm |
| 2-bromo-4-phenylazo-phenoxyacetic acid | 16 mm | - | - |
Drug Formulation Potential
The unique chemical structure of this compound has led to its exploration in drug formulation. chemimpex.comchemimpex.com Its potential as a photoswitchable inhibitor for enzymes such as LTA4H (leukotriene A4 hydrolase) has been a subject of study. This property could allow for the development of targeted therapies for inflammatory diseases, where the compound's activity can be controlled by light.
Interaction with Biological Systems and Toxicity Studies
The interaction of this compound with biological systems is a critical area of research, encompassing its metabolic processing and potential toxicity.
Metabolic Fate and Metabolites (e.g., Glucuronide)
Once absorbed, this compound undergoes metabolic transformations. In studies with rabbits, doses of 500 and 700 mg were completely absorbed from the diet and primarily excreted in the urine as a glucuronide conjugate. nih.govchemicalbook.com This indicates that glucuronidation is a significant pathway in its metabolism. Human metabolites of this compound have also been identified, including (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-phenyldiazenylphenoxy)oxane-2-carboxylic acid. nih.gov The reduction of this compound can lead to the formation of aromatic amines such as 4-aminophenol (B1666318) and aniline (B41778). researchgate.net
Azoreduction by Microsomal Cytochrome P450
The azo linkage of this compound is subject to reduction by microsomal cytochrome P450 enzymes. al-edu.comnih.govnih.gov This process is influenced by the electronic properties of the substituents on the aromatic rings. For microsomal reduction to occur, the compound generally requires polar, electron-donating groups. al-edu.com The reduction can be sensitive or insensitive to the presence of oxygen and carbon monoxide, classifying the substrates as S-type or I-type, respectively. al-edu.com The site of this azoreduction within the cell can influence the subsequent metabolic fate of the resulting arylamine. nih.gov
Developmental Toxicity and Birth Defects Studies
While specific developmental toxicity studies on this compound are not extensively detailed in the provided context, related azo compounds have been flagged for potential developmental or reproductive toxicity. canada.ca For instance, DL-4-hydroxy-4-phenylhexanamide, a different compound, has undergone developmental toxicity studies in rats, which can provide a framework for assessing similar molecules. nih.gov In these studies, a high dose (200 mg/kg) resulted in a low frequency of malformations in the brain and kidneys of fetuses. nih.gov Such studies are crucial for understanding the potential risks of chemical compounds during embryonic and fetal development.
Ecotoxicological Assessment
The environmental impact of this compound is a significant concern due to its classification as an azo dye, which can be toxic to aquatic organisms and persist in the environment. chemicalbook.comfishersci.be It is considered toxic to aquatic life, with potential for long-term adverse effects in aquatic environments. fishersci.be
The ecotoxicity of this compound has been evaluated in various studies. The LC50 (lethal concentration for 50% of the test population) for the fathead minnow (Pimephales promelas) has been reported as 1.10 to 1.17 mg/L over 72 hours. chemicalbook.comgov.bc.ca The bioconcentration factor (BCF) for this compound is estimated to be 10, suggesting a low potential for accumulation in aquatic organisms. chemicalbook.com The soil adsorption coefficient (Koc) is estimated at 3200, indicating that it will have low mobility in soil. chemicalbook.com Due to its low water solubility, it is unlikely to penetrate the soil significantly. fishersci.be
The white-rot fungus Phanerochaete chrysosporium has demonstrated the ability to mineralize this compound. asm.org In one study, 23.1% to 48.1% of the dye was mineralized within 12 days under ligninolytic conditions, suggesting a potential for bioremediation of contaminated sites. asm.org
Table 2: Ecotoxicity Data for this compound
| Organism | Test | Concentration | Exposure Duration | Reference |
|---|
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-phenylazo-phenoxyacetic acids |
| Staphylococcus aureus |
| Streptococcus pyogenes |
| Escherichia coli |
| Pseudomonas aeruginosa |
| Proteus vulgaris |
| Candida albicans |
| 2-chloro-4-phenylazo-phenoxyacetic acid |
| 2-bromo-4-phenylazo-phenoxyacetic acid |
| 2-allyl-4-(4-chloro-4-phenylazo)-phenoxyacetic acid |
| LTA4H (leukotriene A4 hydrolase) |
| (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-phenyldiazenylphenoxy)oxane-2-carboxylic acid |
| 4-aminophenol |
| Aniline |
| DL-4-hydroxy-4-phenylhexanamide |
Q & A
How can researchers synthesize 4-phenylazophenol with high purity for experimental use?
This compound is synthesized via diazotization and coupling reactions. Aniline is diazotized using nitrous acid (generated from NaNO₂ and HCl) under controlled temperatures (0–5°C). The diazonium salt is then coupled to phenol in an alkaline medium, yielding this compound. Key parameters include maintaining pH >10 during coupling to favor the para-substituted product and rigorous purification via recrystallization using ethanol or methanol . Purity can be verified via melting point analysis (literature range: 168–170°C) and UV-Vis spectroscopy (λmax = 347 nm in methanol) .
What analytical techniques are optimal for tracking this compound degradation in environmental remediation studies?
- UV-Vis Spectroscopy : Monitor absorbance at 347 nm to quantify residual this compound during degradation .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify degradation intermediates (e.g., aniline derivatives) via fragmentation patterns and retention times .
- Gas Chromatography-MS (GC-MS) : Detect volatile byproducts like benzene rings or phenolic compounds .
- Hydrogen Peroxide Test Strips : Semiquantitative measurement of H₂O₂ consumption in Fenton systems .
Method selection depends on the degradation mechanism (reductive vs. oxidative) and required sensitivity.
How does pH influence the degradation mechanism of this compound in ZVI-assisted Fenton systems?
At pH 3.00 , nano-zero-valent iron (nZVI) primarily drives oxidative degradation via hydroxyl radicals (•OH) from H₂O₂ activation, achieving >90% this compound removal in 60 minutes. In contrast, at pH 5.00 , reductive cleavage of the azo bond dominates, producing aniline and phenol derivatives, but degradation efficiency drops to <20% due to iron passivation . Micro-ZVI (pZVI) shows complete inhibition of reduction at pH 3.00, favoring oxidation. Researchers must pre-adjust pH without buffers to avoid interference with iron reactivity .
How can contradictory data on this compound degradation pathways be resolved?
Contradictions often arise from competing reduction (azo bond cleavage) and oxidation (•OH attack) pathways. To resolve this:
- Kinetic Profiling : Compare degradation rates under anaerobic (reduction-dominated) vs. aerobic (oxidation-dominated) conditions .
- Isotope Labeling : Use ¹⁸O-labeled H₂O₂ to confirm •OH involvement in oxidative pathways .
- Quenching Experiments : Add 2-propanol to scavenge •OH; persistent degradation indicates reductive mechanisms .
- Product Analysis : Quantify aniline (reduction marker) vs. hydroxylated aromatics (oxidation marker) via LC-MS .
Why does this compound exhibit limited hydrazone tautomerism compared to nitro-substituted analogs?
This compound predominantly exists in the azo tautomer form (>92%) due to weak electron-withdrawing effects of the phenyl group, which disfavor proton transfer to the hydrazone form. Introducing electron-withdrawing substituents (e.g., 2',4'-dinitro groups) increases hydrazone tautomer prevalence (up to 40%) by stabilizing the conjugated enol structure. Spectral evidence (e.g., absence of carbonyl peaks in IR/NMR) confirms minimal tautomerism in unsubstituted this compound .
What experimental parameters are critical when designing ZVI-based remediation studies for this compound?
- ZVI Size : nZVI (50–100 nm) shows faster kinetics than micro-ZVI (1–10 µm) due to higher surface area .
- H₂O₂ Concentration : Optimal at 5–10 mM; excess H₂O₂ scavenges •OH, reducing efficiency .
- Iron Dosage : 0.5–1.0 g/L balances reactivity and cost .
- Sampling Intervals : Frequent sampling (e.g., every 5 minutes) captures rapid initial degradation phases .
- Control Experiments : Include ZVI-only and H₂O₂-only systems to isolate mechanistic contributions .
What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis/degradation to avoid inhalation of aerosols .
- Waste Disposal : Collect in sealed containers for incineration; avoid release into waterways due to mutagenic aniline byproducts .
- Regulatory Compliance : Adhere to TSCA (US) and WHMIS (Canada) guidelines for carcinogen handling .
How can researchers optimize enzyme immobilization techniques using this compound as a substrate?
- Surface Functionalization : Plasma-treated microfluidic channels enhance horseradish peroxidase (HRP) adhesion, improving reaction yield .
- Flow Rate Control : Maintain 0.1–0.5 mL/min to balance residence time and enzyme-substrate contact .
- Reusability Testing : Assess enzyme stability over 5–10 cycles; activity loss >20% indicates leaching or denaturation .
- Spectroscopic Monitoring : Use inline UV-Vis flow cells for real-time tracking of this compound conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
